(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE

Description

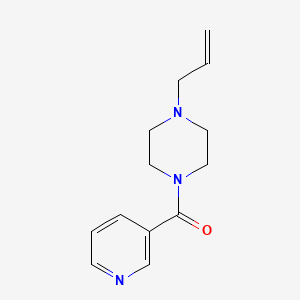

(4-Allylpiperazino)(3-pyridyl)methanone is a piperazine-derived methanone compound featuring a 3-pyridyl (nicotinoyl) group and an allyl-substituted piperazine moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to modulate biological targets, including receptors and enzymes.

Properties

IUPAC Name |

(4-prop-2-enylpiperazin-1-yl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2-5,11H,1,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUMQWFNWHEZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE typically involves the reaction of 4-allylpiperazine with 3-pyridylmethanone under specific conditions. One common method is the nucleophilic substitution reaction where the nitrogen atom in piperazine attacks the carbonyl carbon in pyridylmethanone, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst like palladium or copper to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol.

Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

(4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound has been studied for its potential as an enzyme inhibitor, which could lead to the development of new pharmaceuticals.

Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development.

Industry: It is used in the production of polymers and other materials with specific properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism by which (4-ALLYLPIPERAZINO)(3-PYRIDYL)METHANONE exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (4-Allylpiperazino)(3-pyridyl)methanone and related piperazino methanone derivatives:

Table 1: Structural and Functional Comparisons

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Unique Features | Biological Relevance |

|---|---|---|---|---|

| This compound | Allyl (C3H5), 3-pyridyl | ~273.3 (estimated) | Conformational flexibility from allyl; pyridyl enhances target binding | Potential CNS/oncology applications |

| (4-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone | Br, F, phenyl | 377.2 | Dual halogenation improves lipophilicity and target affinity | Enhanced receptor interaction |

| 4-(Naphthylsulfonyl)piperazinomethanone | Naphthylsulfonyl, F | 398.5 | Sulfonyl group increases metabolic stability; fluorophenyl aids bioactivity | Anti-inflammatory/antimicrobial potential |

| (4-Methoxyphenyl)(4-phenethylpiperazino)methanone | Methoxy, phenethyl | 324.4 | Phenethyl enhances hydrophobicity; methoxy modulates electronic effects | Neurotransmitter receptor modulation |

| 4-(Pyrazinyloxy)piperidinylmethanone | Pyrazinyloxy, dimethylamino | ~340.4 (estimated) | Pyrazinyloxy and dimethylamino groups enable dual binding modes | Antitumor and anti-inflammatory activity |

Key Insights

Halogenated analogs (e.g., bromo/fluoro in ) exhibit higher binding affinity to hydrophobic targets but may suffer from metabolic instability compared to non-halogenated derivatives.

Biological Activity :

- Pyridyl vs. Phenyl : The 3-pyridyl group offers stronger hydrogen-bonding capacity than phenyl rings, which could enhance interactions with enzymes like kinases or GPCRs .

- Sulfonyl vs. Allyl : Sulfonyl groups (e.g., in ) improve stability but reduce flexibility, whereas the allyl moiety may enable reversible covalent binding, a feature explored in kinase inhibitors.

Pharmacokinetic Properties :

- Methoxy and phenethyl groups (as in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas pyridyl and allyl groups balance solubility and bioavailability.

Research Findings from Analogs

- Compounds with fluorophenyl and sulfonyl groups (e.g., ) show anti-inflammatory effects in preclinical models, likely due to COX-2 inhibition.

- Dimethylamino-substituted derivatives (e.g., ) demonstrate antitumor activity via apoptosis induction, suggesting that this compound could be optimized for similar pathways.

Uniqueness of this compound

This compound’s combination of a flexible allyl group and hydrogen-bond-capable pyridyl ring positions it uniquely among piperazino methanones. Unlike halogenated or sulfonylated analogs, its structure may allow for both reversible target engagement and improved pharmacokinetics. Further studies should explore its synthesis, stability, and specific target profiles, leveraging methodologies from crystallography (e.g., SHELX refinements ) and biological screening.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.